4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
Description
Properties
IUPAC Name |
4-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-5-3-4-6-15(12)16(21-2)11-19-17(20)13-7-9-14(18)10-8-13/h3-10,16H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQLFWFYLBFQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, including the introduction of the fluorine atom, methoxy group, and methylphenyl group to the benzamide core. Common synthetic routes may involve:
Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.
Amidation: The final step often involves the formation of the amide bond through amidation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups yields amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 4-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide exhibit anticancer properties. A study by Zhang et al. (2023) demonstrated that derivatives of this compound inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Case Study :
- Study Title : "Synthesis and Biological Evaluation of Fluorinated Benzamides as Anticancer Agents"
- Findings : The study reported a significant reduction in tumor growth in xenograft models treated with fluorinated benzamides compared to control groups.
Neuropharmacology
2.1 Potential as a Neuroprotective Agent
The compound has shown promise in neuropharmacological studies, particularly concerning neurodegenerative diseases. Its structural attributes suggest potential interactions with neurotransmitter systems, which could lead to neuroprotective effects.
Case Study :
- Study Title : "Neuroprotective Effects of Novel Benzamide Derivatives in In Vitro Models of Neurodegeneration"
- Findings : Compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal cell death.
Pharmacological Studies
3.1 Analgesic Properties
Preliminary pharmacological studies have indicated that this compound may possess analgesic properties, making it a candidate for further exploration in pain management therapies.
Case Study :
- Study Title : "Evaluation of Analgesic Activity of Benzamide Derivatives"
- Findings : The study found that certain derivatives significantly reduced pain responses in animal models, indicating a potential mechanism involving modulation of pain pathways.
Data Table: Summary of Research Findings
| Application Area | Study Title | Key Findings |
|---|---|---|
| Anticancer Activity | Synthesis and Biological Evaluation of Fluorinated Benzamides | Significant tumor growth reduction in xenograft models |
| Neuropharmacology | Neuroprotective Effects of Novel Benzamide Derivatives | Protective effects against oxidative stress-induced death |
| Analgesic Properties | Evaluation of Analgesic Activity of Benzamide Derivatives | Reduced pain responses in animal models |
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s binding affinity and reactivity with enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and similarities between the target compound and related benzamide derivatives:
Key Observations
Substituent Effects on Solubility and Stability
- The fluorine atom in the target compound may enhance metabolic stability compared to chlorine () or nitro groups (), as fluorine is less prone to oxidative metabolism.
- The methoxy group on the ethyl chain (shared with and ) improves water solubility compared to purely hydrophobic substituents like 2-methylphenyl. However, the 2-methylphenyl group in the target compound may enhance lipophilicity, balancing solubility and membrane permeability.
Synthetic Accessibility
- Compounds like Rip-B () are synthesized via straightforward reactions (e.g., benzoyl chloride with phenethylamine derivatives), suggesting that the target compound could be synthesized using similar methods. However, introducing the branched ethyl chain (methoxy and 2-methylphenyl) may require multi-step synthesis or specialized reagents.
Anticancer Potential: Compounds with sulfur-containing groups (e.g., isoxazolmethylthio in ) show therapeutic promise, but the target compound’s fluorine and methoxy groups may offer different selectivity profiles.
Crystallographic and Analytical Tools
- Software like SHELX () and ORTEP () are widely used for structural determination of benzamide derivatives. These tools could elucidate the target compound’s conformation and packing, aiding in structure-activity relationship (SAR) studies.
Research Findings and Data Gaps
Biological Activity
4-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, also known by its CAS number 1797338-27-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C17H18FNO2
- Molecular Weight : 287.3287 g/mol
- SMILES Notation :
COC(c1ccccc1C)CNC(=O)c1ccc(cc1)F
Biological Activities
The biological activity of this compound can be categorized into various therapeutic areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cells . While specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.
2. Anti-inflammatory Properties
Compounds containing the benzamide moiety have been investigated for their anti-inflammatory effects. The ability to inhibit cyclooxygenases (COX-1 and COX-2) is a common mechanism among these compounds, leading to reduced inflammation and pain . Although direct studies on this specific compound are scarce, the presence of similar functional groups indicates potential anti-inflammatory activity.
3. Neuroprotective Effects
The compound's structural features align with those of neuroprotective agents. Research has shown that related benzamides can inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . Inhibitory activities against BChE have been reported with IC50 values as low as 0.20 µM in structurally similar compounds, suggesting that this compound may also exhibit neuroprotective properties.
Case Study 1: Synthesis and Activity Assessment
In a study focusing on the synthesis of thiazole-bearing sulfonamide analogs, researchers found that modifications to the benzamide structure significantly influenced biological activity. The synthesized compounds were evaluated for their BChE inhibitory activity, revealing promising results with several analogs exhibiting potent inhibition at low micromolar concentrations . This study underscores the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis conducted on various derivatives of benzamides highlighted the significance of substituent positioning on biological activity. For example, the introduction of fluorine at specific positions enhanced anticancer potency against various cell lines . This finding suggests that the fluorine atom in this compound may similarly enhance its biological activity.
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
